molecular formula C13H21N3O5 B14153437 HC Blue 9 base CAS No. 114087-41-1

HC Blue 9 base

Cat. No.: B14153437
CAS No.: 114087-41-1
M. Wt: 299.32 g/mol
InChI Key: KNSAGOFQHRECFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HC Blue 9 base, also known as Acid Blue 9 or Food Blue 2, is a synthetic organic dye commonly used in various industries due to its vibrant blue color. It is widely utilized in cosmetics, personal care products, food items, and textiles. The compound is known for its excellent solubility in water and stability across a range of pH levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of HC Blue 9 base typically involves the oxidation of a leuco body aqueous solution using manganese dioxide as an oxidant and an inorganic acid solution as a proton-providing agent. The reaction is carried out at a temperature range of 0-30°C. Sodium carbonate is then added to adjust the pH, forming a suspension solution with manganese carbonate precipitation. The suspension is filtered, and the filter cake is washed and reused for subsequent oxidations. The balanced liquid is then subjected to demineralization, vacuum concentration, and spray drying to obtain the final dye product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced filtration and drying techniques helps in achieving a product with low salt content and high color brightness .

Chemical Reactions Analysis

Types of Reactions

HC Blue 9 base undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of the dye, as well as substituted derivatives that can have different shades and properties .

Scientific Research Applications

HC Blue 9 base has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of HC Blue 9 base involves its interaction with molecular targets and pathways. In hair dye formulations, the dye molecules penetrate the hair shaft and bind to the keratin structure, resulting in a color change. The dye’s stability and solubility allow it to remain effective over multiple washes. In biological applications, the dye’s antioxidant properties help in reducing oxidative stress and inflammation .

Comparison with Similar Compounds

HC Blue 9 base is part of the triarylmethane dye family, which includes other compounds like HC Blue 1 and HC Blue 2. Compared to these similar compounds, this compound is known for its higher stability and lower toxicity. HC Blue 1 has been shown to induce hepatocellular carcinomas in mice, whereas HC Blue 2 does not exhibit the same level of carcinogenicity . This makes this compound a safer alternative for use in various applications.

List of Similar Compounds

Properties

CAS No.

114087-41-1

Molecular Formula

C13H21N3O5

Molecular Weight

299.32 g/mol

IUPAC Name

3-[4-[ethyl(2-hydroxyethyl)amino]-2-nitroanilino]propane-1,2-diol

InChI

InChI=1S/C13H21N3O5/c1-2-15(5-6-17)10-3-4-12(13(7-10)16(20)21)14-8-11(19)9-18/h3-4,7,11,14,17-19H,2,5-6,8-9H2,1H3

InChI Key

KNSAGOFQHRECFA-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C1=CC(=C(C=C1)NCC(CO)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.